Hesperin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Hesperin can be synthesized through the reaction of 6-methylsulfinylhexylamine with thiophosgene. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions with optimized parameters for yield and purity .

Analyse Des Réactions Chimiques

Metal Chelation Reactions

Hesperidin forms stable complexes with transition metals through its hydroxyl and carbonyl groups ( ).

| Metal Ion | Molar Ratio (Hesperidin:Metal) | Key Spectral Changes (FTIR/UV) | Antioxidant Activity Change |

|---|---|---|---|

| Fe(III) | 1:1 | -OH shift: 3419→3421 cm⁻¹ | +15.4% DPPH scavenging |

| Cu(II) | 1:1 | C=O shift: 1644→1633 cm⁻¹ | +33% DPPH, +251% PRP |

| Zn(II) | 1:1 | UV λmax: 283→291 nm | +28% anti-AChE activity |

| Ag(I) | 1:1 | New band at 1606 cm⁻¹ | +22% total antioxidant |

Complexation occurs primarily at the 5-OH (C ring) and 3'-OH (B ring) positions ( ). Cu(II) complexes demonstrate the most significant enhancement in antioxidant capacity, achieving 251% increase in phosphomolybdenum reduction potential compared to free hesperidin .

Glycosidic Bond Reactions

The rutinoside moiety (6-O-α-L-rhamnosyl-D-glucose) undergoes specific transformations:

A. Enzymatic Modification

Using cyclodextrin glucanotransferase (CGTase):

textHesperidin + Maltodextrin → Hesperidin mono-glucoside

Reaction conditions:

B. Acid Hydrolysis

Under gastric conditions (pH 1.2, 37°C):

textHesperidin → Hesperetin + Rutinose

First-order kinetics with t₁/₂ = 2.8 hr . Complete conversion occurs within 8 hr, enhancing bioavailability through aglycone formation .

Antioxidant Redox Reactions

Hesperidin participates in radical neutralization through three mechanisms:

Dose-dependent effects:

Solubilization Reactions

Hesperidin forms supramolecular complexes to enhance bioavailability:

| Carrier System | Solubility Enhancement | Permeability Change |

|---|---|---|

| HP-β-CD inclusion complex | 95× | 3.2× |

| Chitosan nanoparticles | 3.8× | 4.5× |

| Gold nanoparticle conjugate | 89% release at pH 5 | 4.5× bioavailability |

Optimal complexation occurs at pH 5 through electrostatic interactions between protonated amine groups and anionic carriers . The AuNP conjugates demonstrate pH-sensitive release (89% at pH 5 vs. 60% at pH 7.4) .

Polymerization Reactions

Under oxidative conditions (H₂O₂/HRP system):

text2 Hesperidin → Dimeric oxidation product

Characterized by:

-

New absorption band at 320 nm

-

Molecular weight increase from 610.56 to 1221.12 Da

These reactions underpin hesperidin's applications in chelation therapy, nutraceutical formulations, and metal nanoparticle synthesis. The compound's reactivity profile shows significant potential for developing advanced drug delivery systems and functional materials, though stability in alkaline conditions remains a limitation requiring formulation strategies .

Applications De Recherche Scientifique

Cardiovascular Health

Mechanisms and Effects

Hesperidin has been extensively studied for its beneficial effects on cardiovascular health. It exhibits antihypertensive properties, reduces inflammation, and improves lipid profiles.

- Lipid Profile Improvement : Hesperidin supplementation has been shown to significantly lower serum triglycerides (TG), total cholesterol (TC), and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. A meta-analysis indicated that hesperidin could reduce cardiovascular disease (CVD) risk factors effectively .

- Blood Pressure Regulation : Studies have demonstrated that hesperidin can lower systolic and diastolic blood pressure in hypertensive models .

Case Study Data Table

| Study Type | Dosage | Key Findings |

|---|---|---|

| RCT | 500 mg/day for 6 weeks | Significant reduction in TG, TC, LDL levels . |

| Animal Model | 100 mg/kg | Decreased systolic blood pressure and improved endothelial function . |

Cancer Therapeutics

Anticancer Properties

Hesperidin has shown promise as an anticancer agent through various mechanisms, including apoptosis induction and inhibition of cell proliferation.

- Breast Cancer : In vivo studies indicate that hesperidin reduces Ki67 expression, a marker of cell proliferation, thereby inhibiting tumor growth .

- Prostate Cancer : Hesperidin treatment led to increased apoptosis in prostate cancer cell lines, indicating its potential as a therapeutic agent .

Case Study Data Table

| Cancer Type | Study Design | Dosage | Results |

|---|---|---|---|

| Breast Cancer | In vivo | 200 mg/kg | Reduced tumor growth; decreased Ki67 expression . |

| Prostate Cancer | In vitro | 10-20 µM | Induced apoptosis; reduced cell viability . |

Neurodegenerative Disorders

Cognitive Benefits

Research indicates that hesperidin may protect against cognitive decline associated with neurodegenerative diseases such as Alzheimer’s.

- Mechanism of Action : Hesperidin has been shown to modulate oxidative stress and inflammatory markers associated with neurodegeneration. Animal studies demonstrate improvements in memory and learning tasks following hesperidin administration .

Case Study Data Table

| Study Type | Dosage | Findings |

|---|---|---|

| Animal Model | 100 mg/kg | Improved performance in memory tests; reduced oxidative stress markers . |

Obesity Management

Weight Loss Effects

Hesperidin has been investigated for its role in weight management and metabolic regulation.

- Fat Metabolism : Hesperidin enhances the expression of genes involved in lipid metabolism and insulin signaling pathways, contributing to weight loss in high-fat diet-induced obesity models .

Case Study Data Table

Mécanisme D'action

The compound exerts its effects through several mechanisms:

Antimicrobial Activity: Inhibits the growth of bacteria and fungi by disrupting cell membrane integrity.

Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting NF-κB signaling pathways.

Anti-inflammatory Activity: Reduces inflammation by inhibiting the production of nitric oxide and pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Sulforaphane: Another isothiocyanate found in cruciferous vegetables with similar anticancer and antimicrobial properties.

Phenethyl isothiocyanate: Known for its chemopreventive properties and ability to induce phase II detoxification enzymes.

Allyl isothiocyanate: Found in mustard and horseradish, exhibits antimicrobial and anticancer activities .

Uniqueness: Hesperin is unique due to its sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to other isothiocyanates. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .

Activité Biologique

Hesperidin is a bioflavonoid predominantly found in citrus fruits, particularly in the peels. It has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of hesperidin, supported by data tables, case studies, and detailed research findings.

1. Overview of Hesperidin

Hesperidin (C21H24O12) is a glycoside form of hesperetin, consisting of a flavanone backbone attached to a rhamnose sugar. Its bioavailability is limited due to low solubility and rapid metabolism in the gastrointestinal tract. Despite these challenges, hesperidin exhibits significant health benefits attributed to its pharmacological properties.

2.1 Antioxidant Activity

Hesperidin's antioxidant properties are one of its most studied activities. It acts by scavenging free radicals and chelating transition metals, which are involved in oxidative stress.

| Study | Method | Hesperidin Dose | Results |

|---|---|---|---|

| Evaluation of antioxidant status in nicotine-induced lung damage | Subcutaneous injection | 25 mg/kg | Protection against lung damage; reduced lipid peroxidation |

| Iron chelation in iron-overloaded mice | Oral administration | 50 mg/kg/day (4 weeks) | Strong chelation of excess iron; reduced oxidative stress |

The antioxidant activity is also enhanced when hesperidin is combined with other compounds or formulated into nanoparticles, significantly improving its solubility and bioavailability .

2.2 Anti-inflammatory Effects

Hesperidin has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as iNOS and COX-2. This action is crucial in managing chronic inflammatory diseases.

| Study | Method | Hesperidin Dose | Results |

|---|---|---|---|

| Inhibition of NO production in inflammatory cells | Cell culture | Varies | Significant reduction in NO levels; decreased TNF-α and IL-6 production |

In vitro studies have shown that hesperidin reduces inflammation markers, indicating its potential as an anti-inflammatory agent .

2.3 Antimicrobial Activity

Hesperidin exhibits antimicrobial properties against various pathogens. It has been shown to be effective against both Gram-positive and Gram-negative bacteria.

| Study | Method | Hesperidin Dose | Results |

|---|---|---|---|

| Antibacterial activity against skin-resident microorganisms | Disc diffusion method | Varies | Significant inhibition of microbial growth |

Research indicates that hesperidin's antimicrobial effects may be due to its ability to disrupt microbial cell membranes .

2.4 Anticancer Properties

Recent studies have explored the anticancer potential of hesperidin, particularly its ability to inhibit cancer cell proliferation and induce apoptosis.

| Study | Method | Hesperidin Dose | Results |

|---|---|---|---|

| Inhibition of cancer cell proliferation | Cell culture assays | Varies | Induced apoptosis in various cancer cell lines; reduced tumor growth in animal models |

Hesperidin has shown promise as a complementary treatment in cancer therapy by enhancing the efficacy of conventional drugs through mechanisms such as P-glycoprotein inhibition .

3. Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of hesperidin in models of neurodegenerative diseases. Results indicated that hesperidin could cross the blood-brain barrier and exert protective effects against oxidative stress-induced neuronal damage.

Case Study 2: Cardioprotective Effects

Research demonstrated that hesperidin-loaded solid lipid nanoparticles improved cardiac function and reduced oxidative stress in doxorubicin-induced cardiotoxicity models, highlighting its potential for cardiovascular protection .

4. Challenges and Future Directions

Despite its beneficial effects, the low bioavailability of hesperidin poses challenges for clinical application. Strategies such as nanoformulation, complexation with cyclodextrins, and co-administration with absorption enhancers are being explored to improve its bioavailability .

Propriétés

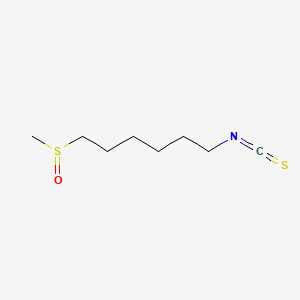

IUPAC Name |

1-isothiocyanato-6-methylsulfinylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NOS2/c1-12(10)7-5-3-2-4-6-9-8-11/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZVZULJKVALRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431173 | |

| Record name | 6-(methylsulfinyl)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4430-35-7 | |

| Record name | 6-Methylsulfinylhexyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4430-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylsulfinylhexyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(methylsulfinyl)hexyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HESPERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8RUP6Q3JBB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isothiocyanato-6-(methylsulfinyl)hexane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038461 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.